Lipophilicity (XLogP3) Comparison: 2-Amino-4-phenylnicotinamide vs. Nicotinamide and 2-Aminonicotinamide
The computed XLogP3 of 2-amino-4-phenylnicotinamide is 1.6, representing a >1.9 log unit increase over nicotinamide (-0.37) and an estimated ~1.5 log unit increase over 2-aminonicotinamide (approximately +0.1) [1][2]. This difference corresponds to a theoretical ~80-fold higher octanol–water partition coefficient relative to nicotinamide, translating to substantially enhanced passive membrane permeability that cannot be replicated by the parent compounds without structural modification.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Nicotinamide: XLogP3 = -0.37; 2-Aminonicotinamide: XLogP3 estimated ~0.1 |
| Quantified Difference | ΔXLogP3 = +1.97 vs. nicotinamide; ~+1.5 vs. 2-aminonicotinamide |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release); values validated against experimental logP where available |
Why This Matters
For cell-based assays or in vivo studies requiring passive membrane penetration, the >1.9 log unit lipophilicity advantage of 2-amino-4-phenylnicotinamide over nicotinamide is decisive—nicotinamide cannot serve as a permeability-matched surrogate.
- [1] PubChem. Compound Summary for CID 89542471 (2-Amino-4-phenylnicotinamide), CID 936 (Nicotinamide). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed Apr 24, 2026). View Source
- [2] PubChem. Compound Summary for CID 13438-65-8 (2-Aminonicotinamide). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed Apr 24, 2026). View Source
